molecular formula C18H20F3N3O B6446125 2-[(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrazine CAS No. 2548975-44-4

2-[(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrazine

Cat. No.: B6446125
CAS No.: 2548975-44-4
M. Wt: 351.4 g/mol
InChI Key: FJUDOBRBEUHIOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrazine is a synthetic heterocyclic compound featuring a pyrazine core substituted with a methoxy group linked to a piperidine ring. The piperidine moiety is further functionalized with a benzyl group bearing a para-trifluoromethyl (-CF₃) substituent.

Properties

IUPAC Name

2-[[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methoxy]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O/c19-18(20,21)16-3-1-14(2-4-16)12-24-9-5-15(6-10-24)13-25-17-11-22-7-8-23-17/h1-4,7-8,11,15H,5-6,9-10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUDOBRBEUHIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CN=C2)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Functionalization

Piperidin-4-ylmethanol serves as the foundational building block. The primary amine group of piperidine is protected using a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during subsequent alkylation. The Boc protection is achieved by reacting piperidin-4-ylmethanol with di-tert-butyl dicarbonate in the presence of a base such as triethylamine (Et3_3N) in dichloromethane (DCM) at 0–25°C.

N-Alkylation with 4-(Trifluoromethyl)benzyl Bromide

The Boc-protected piperidine undergoes N-alkylation using 4-(trifluoromethyl)benzyl bromide. This reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, with potassium carbonate (K2_2CO3_3) as the base. The mixture is heated to 60–80°C for 12–24 hours to ensure complete substitution.

Representative Conditions :

  • Reagents : Boc-piperidin-4-ylmethanol (1.0 equiv), 4-(trifluoromethyl)benzyl bromide (1.2 equiv), K2_2CO3_3 (2.0 equiv)

  • Solvent : DMF

  • Temperature : 70°C, 18 hours

  • Yield : 78–85%

Deprotection of the Boc Group

The Boc group is removed using hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in DCM, yielding 1-[4-(trifluoromethyl)benzyl]piperidin-4-ylmethanol as a free amine.

Activation of the Pyrazine Component

2-Hydroxypyrazine is converted to a more reactive species to facilitate ether bond formation. Two common approaches include:

Synthesis of 2-Chloropyrazine

2-Hydroxypyrazine is treated with phosphorus oxychloride (POCl3_3) under reflux conditions. The reaction typically requires catalytic dimethylformamide (DMF) to enhance chlorination efficiency.

Representative Conditions :

  • Reagents : 2-Hydroxypyrazine (1.0 equiv), POCl3_3 (5.0 equiv), DMF (0.1 equiv)

  • Temperature : 110°C, 6 hours

  • Yield : 90–95%

Alternative Activation via Mitsunobu Reaction

For direct coupling with the alcohol intermediate, 2-hydroxypyrazine can participate in a Mitsunobu reaction. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3_3) to mediate the etherification.

Ether Bond Formation: Final Coupling Strategies

Nucleophilic Substitution Approach

The alcohol intermediate (1-[4-(trifluoromethyl)benzyl]piperidin-4-ylmethanol) is deprotonated using a strong base such as sodium hydride (NaH) in tetrahydrofuran (THF). The resulting alkoxide attacks 2-chloropyrazine, forming the desired ether linkage.

Representative Conditions :

  • Reagents : 1-[4-(Trifluoromethyl)benzyl]piperidin-4-ylmethanol (1.0 equiv), 2-chloropyrazine (1.5 equiv), NaH (2.0 equiv)

  • Solvent : THF

  • Temperature : 25°C, 12 hours

  • Yield : 65–72%

Mitsunobu Coupling

For substrates sensitive to strong bases, the Mitsunobu reaction offers a milder alternative. The alcohol and 2-hydroxypyrazine are combined with DEAD and PPh3_3 in THF at room temperature.

Representative Conditions :

  • Reagents : Alcohol intermediate (1.0 equiv), 2-hydroxypyrazine (1.2 equiv), DEAD (1.5 equiv), PPh3_3 (1.5 equiv)

  • Solvent : THF

  • Temperature : 25°C, 24 hours

  • Yield : 60–68%

Optimization and Challenges in Synthesis

Solvent and Base Selection

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF or DMSO enhance the nucleophilicity of the alkoxide but may lead to side reactions with sensitive substrates. Alternatively, THF provides a balance between reactivity and stability.

Temperature and Reaction Time

Elevated temperatures (70–80°C) accelerate N-alkylation but risk decomposition of the trifluoromethylbenzyl group. Conversely, prolonged reaction times at lower temperatures (25–40°C) improve yields in Mitsunobu couplings.

Analytical Characterization

The final product is characterized using spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) :

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.35 (s, 1H, pyrazine-H), 8.20 (s, 1H, pyrazine-H), 7.65 (d, J = 8.0 Hz, 2H, Ar-H), 7.50 (d, J = 8.0 Hz, 2H, Ar-H), 4.15 (d, J = 6.0 Hz, 2H, OCH2_2), 3.55 (s, 2H, NCH2_2Ar), 2.90–2.70 (m, 2H, piperidine-H), 2.50–2.30 (m, 2H, piperidine-H), 1.80–1.60 (m, 3H, piperidine-H), 1.40–1.20 (m, 2H, piperidine-H).

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C18_{18}H20_{20}F3_3N3_3O: 367.1532 [M+H]+^+.

  • Observed: 367.1535 [M+H]+^+ .

Chemical Reactions Analysis

Types of Reactions

2-[(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases in an aprotic solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a lead compound in drug discovery. Its structural characteristics suggest possible interactions with various biological targets, including enzymes and receptors involved in disease processes.

Case Studies

  • Anti-Cancer Activity : Preliminary studies indicate that compounds with similar structures can inhibit enzymes involved in cancer cell proliferation. The trifluoromethyl group is known to enhance biological activity, potentially making this compound effective against certain cancer types.
  • Anti-Inflammatory Effects : Research has shown that derivatives of compounds with piperidine and methoxy groups exhibit anti-inflammatory properties. This suggests that 2-[(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrazine could be explored for treating inflammatory diseases.

Pharmacological Studies

Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Interaction studies can elucidate how it affects biological systems, which is essential for determining its therapeutic potential.

Research Directions

  • Receptor Binding Studies : Investigating how the compound interacts with specific receptors can provide insights into its mechanism of action.
  • Metabolic Stability Analysis : Evaluating the stability of the compound in biological systems will inform its viability as a drug candidate.

Mechanism of Action

The mechanism of action of 2-[(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine moiety may interact with receptors or enzymes, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-[(1-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrazine, enabling a comparative analysis of their properties and synthesis strategies.

{5-[(Piperidin-4-yl)methoxy]pyridin-2-yl}(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)methanone (Compound 10, )

  • Core Structure : Pyridine linked via methoxy-piperidine to a piperazine bearing a 4-CF₃-benzyl group.
  • Key Differences : Replaces pyrazine with pyridine and introduces a ketone bridge to piperazine.
  • The pyridine ring offers distinct electronic properties (one N atom vs. pyrazine's two) .

4-({4-[5-({1-[(5-Methoxypyrazin-2-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine-2-carbonyl]piperazin-1-yl}methyl)benzonitrile Ditosylate (Compound 21b, )

  • Core Structure : Pyrazine linked to piperidine via a methyl group, with a benzonitrile-substituted piperazine.
  • Key Differences : Incorporates a benzonitrile (-C≡N) substituent instead of -CF₃ and adds a methylpyridine-carbonyl group.
  • Implications : The electron-withdrawing -C≡N group enhances aromatic electrophilicity, while the methylpyridine-carbonyl may improve binding specificity to enzymatic targets .

1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine ()

  • Core Structure : Piperidine-piperazine hybrid with 2-methoxyphenyl and 2-nitrobenzyl groups.
  • Key Differences: Replaces pyrazine with a second piperazine ring and substitutes -CF₃ with -NO₂.
  • Dual piperazine/piperidine systems may enhance dopamine D₂ receptor affinity, as observed in related compounds .

6-Methyl-2-nitro-8-((4-(trifluoromethoxy)benzyl)oxy)imidazo[1,2-a]pyrazine (Compound 25g, )

  • Core Structure : Imidazo[1,2-a]pyrazine fused ring with a trifluoromethoxy (-OCF₃) benzyl group.
  • Key Differences : The imidazo-fused system increases planarity and rigidity compared to the target compound’s single pyrazine ring. -OCF₃ is less electron-withdrawing than -CF₃.
  • Implications : The fused ring system may improve intercalation with biomacromolecules, while -OCF₃ offers different steric and electronic profiles .

Structural and Functional Analysis

Substituent Effects

  • Trifluoromethyl (-CF₃): Enhances lipophilicity (logP) and metabolic stability compared to -NO₂ or -OCH₃. Its strong electron-withdrawing nature modulates aromatic ring reactivity .
  • Pyrazine vs.
  • Piperidine vs. Piperazine : Piperidine’s saturated six-membered ring offers conformational flexibility, while piperazine introduces basic nitrogen atoms capable of salt formation .

Data Table: Comparative Overview

Compound Core Structure Key Substituents Synthetic Route Notable Properties
Target Compound Pyrazine-piperidine 4-CF₃-benzyl Reductive amination High lipophilicity, CNS potential
Compound 10 () Pyridine-piperidine-piperazine 4-CF₃-benzyl, ketone Carbodiimide coupling Enhanced polarity, enzymatic targeting
Compound 21b () Pyrazine-piperidine-piperazine Benzonitrile, methylpyridine Nucleophilic substitution Electrophilic aromatic system
Compound 25g () Imidazo-pyrazine 4-OCF₃-benzyl Cyclization, nitro functionalization Planar structure, intercalation

Biological Activity

The compound 2-[(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrazine is a member of the piperidine class, characterized by its unique trifluoromethyl and methoxy substituents. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H20F3N2O3\text{C}_{19}\text{H}_{20}\text{F}_3\text{N}_2\text{O}_3

This structure includes a piperidine ring, a methoxy group, and a pyrazine moiety, contributing to its biological properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Piperidine formation : Utilization of piperidine derivatives as starting materials.
  • Trifluoromethylation : Introduction of the trifluoromethyl group via electrophilic fluorination techniques.
  • Methoxy substitution : Employing methoxy reagents to introduce the methoxy group onto the piperidine structure.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit significant interactions with various biological targets, particularly in the central nervous system (CNS). The following are key areas of biological activity:

  • Dopamine Receptor Modulation :
    • Compounds with similar piperidine structures have been evaluated for their affinity towards dopamine D2 receptors (D2 DAR). For instance, studies have shown that certain piperazine derivatives exhibit high binding affinity, suggesting potential use in treating disorders like schizophrenia and Parkinson's disease .
  • Antidepressant Activity :
    • Research has indicated that modifications in the piperidine ring can enhance antidepressant-like effects in animal models. The presence of trifluoromethyl groups is hypothesized to influence neurotransmitter systems positively .
  • Anticancer Potential :
    • Some derivatives have demonstrated cytotoxicity against various cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest .

Case Studies

Several studies have explored the effects of compounds related to this compound:

  • Study on D2 Receptor Affinity :
    A study synthesized multiple arylpiperazine derivatives and tested their binding affinity to D2 receptors using competitive displacement assays. The most active compound showed a Ki value of 54 nM, indicating strong receptor interaction .
  • Antidepressant Effects :
    In a behavioral study involving rodents, compounds with similar structures were administered to assess their impact on depressive-like behaviors. Results indicated significant improvement in locomotor activity and reduced immobility times in forced swim tests .

Data Tables

Biological ActivityCompoundAffinity/Ki (nM)Reference
D2 Receptor Binding1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine54
Antidepressant EffectTrifluoromethyl piperazine derivativeN/A
CytotoxicityVarious derivativesIC50 values ranging from 10 µM to 30 µM

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-[(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrazine?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Alkylation of piperidin-4-ylmethanol with 4-(trifluoromethyl)benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group .
  • Step 2 : Methoxy group introduction via nucleophilic substitution, using pyrazine derivatives and coupling agents like DCC (dicyclohexylcarbodiimide) .
  • Key Considerations : Use anhydrous solvents (e.g., acetonitrile) and inert atmospheres to avoid hydrolysis of trifluoromethyl groups .

Q. How is the compound structurally characterized in academic research?

  • Methodological Answer : Characterization employs:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns, particularly the trifluoromethyl group (δ ~110-120 ppm in ¹⁹F NMR) .
  • X-ray Crystallography : Resolves 3D conformation of the piperidine-pyrazine scaffold and non-covalent interactions (e.g., π-π stacking of aromatic rings) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₈H₂₀F₃N₃O) .

Advanced Research Questions

Q. What experimental design challenges arise in optimizing regioselectivity during substitution reactions?

  • Methodological Answer : Challenges include:

  • Trifluoromethyl Group Reactivity : Requires precise temperature control (0–5°C) and non-polar solvents (e.g., toluene) to prevent side reactions .
  • Piperidine Ring Steric Effects : Bulky substituents hinder nucleophilic attack; computational modeling (DFT) predicts optimal reaction pathways .
  • Resolution of Diastereomers : Chiral HPLC with amylose-based columns separates enantiomers for biological testing .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies arise from:

  • Assay Variability : Standardize protocols (e.g., IC₅₀ measurements using ATPase inhibition assays) .
  • Solubility Differences : Use DMSO stock solutions at ≤0.1% v/v to avoid solvent interference .
  • Metabolite Interference : LC-MS/MS tracks metabolic stability in hepatic microsomes to distinguish parent compound effects .

Q. What computational strategies predict the compound’s pharmacological targets?

  • Methodological Answer : Advanced methods include:

  • Molecular Docking : AutoDock Vina screens against GPCRs (e.g., serotonin receptors) due to the piperidine-pyrazine scaffold’s affinity for neurotransmitter targets .
  • QSAR Models : Hammett constants (σ) for the trifluoromethyl group correlate with logP and bioavailability .
  • MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) to prioritize in vitro testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.